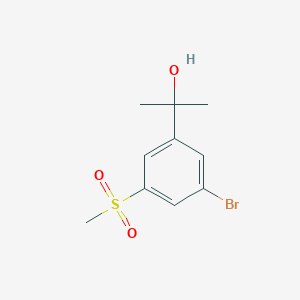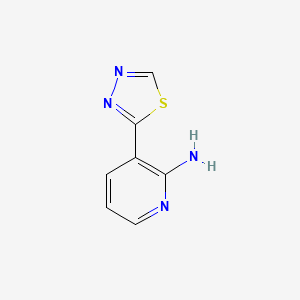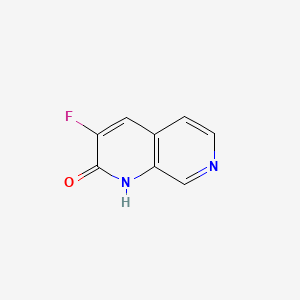
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound with the molecular formula C14H20O2. It is known for its unique structure, which includes two cyclohexene rings connected by an ester linkage. This compound is used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be synthesized through the esterification of 3-cyclohexene-1-carboxylic acid with 3-cyclohexen-1-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be compared with other similar compounds, such as:
3-Cyclohexenylmethyl 3-cyclohexenecarboxylate: Similar structure but different reactivity due to the position of the ester linkage.
Cyclohexylmethyl 3-cyclohexenecarboxylate: Lacks the double bond in the cyclohexene ring, resulting in different chemical properties.
Cyclohexenylmethyl benzoate: Contains a benzene ring instead of a cyclohexene ring, leading to different aromatic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
64011-52-5 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2 |
Clave InChI |
BDSXYOGJNBDOJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)COC(=O)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
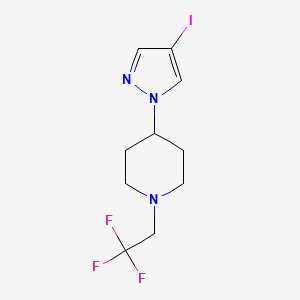
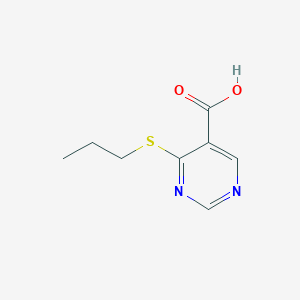
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
